![molecular formula C10H4O2S2 B2753836 Benzo[2,1-b:3,4-b']dithiophene-4,5-dione CAS No. 24243-32-1](/img/structure/B2753836.png)
Benzo[2,1-b:3,4-b']dithiophene-4,5-dione
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Overview
Description
Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione (BDTD) is a planar symmetrical molecular structure derived from thiophene. It exhibits good π-π stacking and electron delocalization, which encourages charge transport. BDTD has been intensively studied for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Synthesis Analysis
Molecular Structure Analysis
Physical and Chemical Properties Analysis
Safety and Hazards
Scientific Research Applications
- The large and rigid planar conjugated structure of the BDT unit contributes to high performance in small molecule-based photovoltaic devices .
- Its planar symmetrical molecular structure enables efficient π-π stacking and good electron delocalization, promoting charge transport .
Organic Photovoltaic (OPV) Cells
Organic Field-Effect Transistors (OFETs)
Donor-Acceptor Organic Semiconductors
Host-Guest Properties
Mechanism of Action
Target of Action
Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione, also known as Benzo[1,2-b:6,5-b’]dithiophene-4,5-dione, is a planar symmetrical molecular structure of the thiophene derivative . It is a critical building block for semiconducting materials . Its primary targets are organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) .
Mode of Action
This compound has a large and rigid planar conjugated structure, enabling better π-π stacking and good electron delocalization that encourages charge transport . This interaction with its targets results in improved performance of small molecule-based photovoltaic devices .
Biochemical Pathways
The compound affects the charge-carrier transport properties of the devices it is used in . It influences the electronic band structures, densities of states (DOS), effective transfer integrals, and effective charge-carrier masses .
Result of Action
The compound exhibits field-effect behavior with an average electron mobility when the active layer is vacuum-deposited, and a larger electron mobility when the active layer is solution-processed . This indicates that the material possesses good intrinsic charge-carrier transport characteristics .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the method of thin-film processing . Further processing refinements could lead to improved device performance .
properties
IUPAC Name |
thieno[3,2-g][1]benzothiole-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)10-6(8(7)12)2-4-14-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKPZDPFRDQSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)C(=O)C3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[2,1-b:3,4-b']dithiophene-4,5-dione |
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